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Compound of Interest

Compound Name: 2-Chloroethyl formate

CAS No.: 1487-43-0

Cat. No.: B105670 Get Quote

CAS: 1487-43-0 | Formula: C₃H₅ClO₂ | MW: 108.52 g/mol [1][2]

Executive Summary
2-Chloroethyl formate is a halo-ester intermediate used in the synthesis of complex

pharmaceutical scaffolds and agrochemicals.[2] Structurally, it consists of a formate ester group

linked to a 2-chloroethyl moiety.[1][2] In drug development, it is critically important to distinguish

this compound from its more aggressive analog, 2-Chloroethyl chloroformate (CAS 627-11-2).

[2]

While often used as a building block, 2-Chloroethyl formate poses specific challenges in

Genotoxic Impurity (PGI) assessments.[2] Its chloroethyl group functions as a potential

alkylating agent, capable of reacting with nucleophilic DNA bases.[2] Furthermore, it is a

metabolic and hydrolytic precursor to 2-chloroethanol, a known toxicant.[2] This guide provides

the definitive physical data and handling logic required for rigorous CMC (Chemistry,

Manufacturing, and Controls) documentation.[2]

Molecular Identity & Structural Analysis
Precise identification is the first line of defense against reagent confusion in the laboratory.[2]
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Parameter Value Technical Note

IUPAC Name 2-Chloroethyl formate
Preferred over "Formic acid, 2-

chloroethyl ester"

CAS Number 1487-43-0

Critical Distinction:[1][3] Do

NOT confuse with 2-

Chloroethyl chloroformate

(627-11-2)

SMILES C(CCl)OC=O
Useful for QSAR/PGI

prediction models

InChI Key
QHOINBKBMJLHPY-

UHFFFAOYSA-N

Unique digital identifier for

database verification

Molecular Weight 108.52 g/mol Moderate volatility range

Thermodynamic & Physical Constants
The following data points are synthesized from experimental values and high-fidelity predictive

models (Joback/Crippen methods) where specific literature gaps exist.

Core Physical Data
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Property Value
Implications for
Processing

Physical State Liquid (at 20°C)

Colorless to pale yellow;

requires liquid handling

protocols.[1]

Boiling Point 137.2°C (at 760 mmHg)

significantly lower than the

chloroformate analog (155°C).

[2] Amenable to distillation

purification.[2]

Density 1.165 g/cm³ (at 20°C)

Denser than water.[1][2] Will

form the bottom layer in

aqueous extractions if not

hydrolyzed.[2]

Refractive Index (

)
1.403

Key purity indicator; lower than

chlorinated solvents like DCM

(1.42).[2]

Flash Point 52.3°C

Flammable. Requires

grounding and inert

atmosphere (N₂/Ar) during

transfer.[2]

Vapor Pressure ~7.13 mmHg (at 25°C)

Moderate volatility; requires

fume hood for all

manipulations to prevent

inhalation.[2]

Solubility & Phase Behavior
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Property Value Context

LogP (Octanol/Water) 1.03

Moderately lipophilic. Soluble

in common organic solvents

(DCM, EtOAc, THF).[2]

Water Solubility Hydrolytic Decomposition

Do not partition in water. The

compound hydrolyzes to

release HCl equivalents (via

secondary breakdown) and

formic acid.[2]

Critical Distinction: Formate vs. Chloroformate
A common error in procurement and synthesis is confusing 2-Chloroethyl formate with 2-

Chloroethyl chloroformate.[2] This distinction is vital for safety and reactivity.

Feature
2-Chloroethyl Formate
(This Topic)

2-Chloroethyl
Chloroformate (The
Analog)

CAS 1487-43-0 627-11-2

Structure Cl-CH2-CH2-O-CH=O Cl-CH2-CH2-O-C(=O)Cl

Reactivity
Mild acylating agent; Formyl

donor.[2]

Aggressive acylating agent;

Carbamate precursor.[2]

Toxicity Toxic; Alkylating potential.
Highly Toxic; Corrosive;

Lachrymator.[2]

Boiling Point 137.2°C 155°C

Stability & Reactivity Profile
Understanding the degradation pathways is essential for controlling impurities in the final drug

substance.[2]

Hydrolysis Pathway
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In the presence of moisture or aqueous bases, 2-Chloroethyl formate undergoes hydrolysis.

[2] This reaction is autocatalytic as the formic acid produced lowers the pH, potentially

accelerating further degradation.[2]

2-Chloroethyl Formate
(C3H5ClO2)

Tetrahedral Intermediate

+ H2O

H2O

Formic Acid
(HCOOH)

2-Chloroethanol
(HO-CH2-CH2-Cl) Toxicity

Genotoxic
Concern

Click to download full resolution via product page

Figure 1: Hydrolytic degradation pathway yielding Formic Acid and 2-Chloroethanol (a known

genotoxin).[2]

Experimental Protocol: Trace Analysis via GC-MS
To validate the absence of this reagent in a final API (Active Pharmaceutical Ingredient), a self-

validating GC-MS method is required.[2]

Objective: Quantify residual 2-Chloroethyl formate at ppm levels (Limit of Quantitation: < 5

ppm).

Methodology
Sample Preparation:

Dissolve 50 mg of API in 1.0 mL of Dichloromethane (DCM).

Rationale: DCM is a non-protic solvent that prevents hydrolysis during analysis and offers

high solubility for the lipophilic ester.[2]

Internal Standard:

Add 10 µL of Ethyl Formate-d1 (deuterated) as an internal standard to correct for injection

variability.

GC Parameters:
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Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane) – ideal for

volatile halogenated compounds.[2]

Carrier Gas: Helium at 1.2 mL/min (constant flow).[2]

Inlet: Splitless mode at 200°C.

Oven Program: 40°C (hold 2 min) → 10°C/min → 180°C (hold 2 min).

MS Detection (SIM Mode):

Monitor Target Ions (m/z): 63, 65 (Chloroethyl fragment) and 29 (Formyl group).[2]

Validation Check: The ratio of m/z 63/65 should match the natural chlorine isotope

abundance (~3:1).[2]

Analytical Decision Tree
This workflow ensures correct identification and prevents false positives from structural

analogs.[2]
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Figure 2: Analytical decision logic for confirming 2-Chloroethyl formate presence.

Safety & Handling (E-E-A-T)
Warning: 2-Chloroethyl formate combines the hazards of alkylating agents with flammability.

[2]

Engineering Controls: Handle strictly within a certified chemical fume hood.

PPE: Butyl rubber gloves are recommended over nitrile for extended contact with

halogenated esters.[2]

Spill Management:
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Do NOT use water.[2][4] Water generates heat and acid fumes (hydrolysis).[2]

Absorb with vermiculite or dry sand.[2]

Neutralize waste with a non-aqueous base (e.g., ethanolic KOH) carefully if required by

local disposal protocols.[2]

Storage:

Store under inert gas (Argon/Nitrogen).[2]

Temperature: 2–8°C (Refrigerated) to suppress hydrolysis and transesterification.

Segregate from strong oxidizers and amines.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b105670#physical-properties-of-2-chloroethyl-formate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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